![molecular formula C20H17N3O2 B3721879 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3721879.png)
2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone
Overview
Description
2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. The inhibition of this pathway by 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone leads to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects
2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce cell death in cancer cells, and suppress the growth of tumors. It has also been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is its ability to inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell proliferation, differentiation, and survival. This makes it a promising candidate for further research in the field of cancer treatment. However, one of the limitations of 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone. One potential area of research is the development of more effective methods for synthesizing and purifying 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone. Another area of research is the investigation of the potential use of 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone in combination with other drugs for the treatment of cancer. Additionally, more research is needed to better understand the mechanism of action of 2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone and its potential use in other areas of scientific research.
Scientific Research Applications
2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone has been studied extensively for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antiproliferative, and anticancer properties. It has also been found to inhibit the growth of cancer cells and induce cell death in cancer cells.
properties
IUPAC Name |
2-[(E)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12(2)23-17-10-6-4-7-13(17)15(20(23)25)11-18-21-16-9-5-3-8-14(16)19(24)22-18/h3-12H,1-2H3,(H,21,22,24)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTYJOWCVORNRC-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2/C(=C\C3=NC4=CC=CC=C4C(=O)N3)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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